"3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid" CAS number 1262412-13-4
"3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid" CAS number 1262412-13-4
An In-Depth Technical Guide to 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid (CAS No. 1262412-13-4)
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid (CAS No. 1262412-13-4), a conformationally constrained, non-natural amino acid. As a bifunctional synthetic building block, it features a rigid four-membered azetidine ring, a free primary amine, and a carboxylic acid at the C3 position, with a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. This unique structure makes it a highly valuable tool in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides a representative synthetic pathway, and explores its critical applications in the design of novel peptides and peptidomimetics. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of sterically constrained scaffolds to enhance the pharmacological profiles of therapeutic candidates.
Introduction: The Strategic Value of Conformational Constraint
In the pursuit of optimizing drug candidates, medicinal chemists increasingly turn to unnatural amino acids (UAAs) to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2] Among UAAs, those featuring cyclic constraints are particularly powerful tools for refining ligand-receptor interactions and improving pharmacological properties.[3] The rigid structure of these molecules reduces the entropic penalty upon binding to a biological target, which can lead to significant gains in potency and selectivity.[4][5]
The azetidine ring, a four-membered nitrogen-containing heterocycle, is an important pharmacophore that imparts significant conformational rigidity.[6] 3-Amino-1-Boc-azetidine-3-carboxylic acid is a quintessential example of such a constrained building block. Its structure is characterized by a quaternary carbon at the 3-position, forcing a specific orientation of the amino and carboxyl functional groups. The tert-butoxycarbonyl (Boc) group on the ring nitrogen ensures stability and prevents unwanted side reactions during synthetic manipulations, such as peptide synthesis.[7][8][] This guide explores the synthesis, properties, and applications of this versatile molecule, providing a technical resource for its effective implementation in drug discovery programs.
Physicochemical Properties and Characterization
The fundamental properties of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid are summarized below. Sourcing this compound from qualified suppliers with a certificate of analysis is crucial to ensure purity and consistency in experimental outcomes.[10][11][12]
| Property | Value |
| CAS Number | 1262412-13-4[11][13][14][15] |
| Molecular Formula | C₉H₁₆N₂O₄[14][15] |
| Molecular Weight | 216.24 g/mol [11][12] |
| Appearance | White to off-white solid[12] |
| Purity | Typically ≥97%[11][12][15] |
| InChI Key | XQGUPRXBCKPKJE-UHFFFAOYSA-N[12][16] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N[16] |
| Storage Conditions | Store under refrigeration (2-8 °C)[12] |
Stability and Handling
The molecule is stable under recommended storage conditions.[13][17] However, like many azetidines, it should be protected from moisture and incompatible materials such as strong acids, acid chlorides, and oxidizing agents to prevent degradation or hazardous reactions.[13] The toxicological properties have not been thoroughly investigated, but available safety data sheets (SDS) indicate it may cause respiratory irritation, skin irritation, and serious eye irritation.[11][12][13] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[13]
Synthesis and Manufacturing Insights
The synthesis of highly functionalized, strained ring systems like 3-amino-1-Boc-azetidine-3-carboxylic acid is a non-trivial chemical challenge. While a definitive, publicly documented route for this specific CAS number is scarce, a plausible and efficient pathway can be constructed based on established methodologies for analogous azetidine derivatives. A common strategy begins with a commercially available precursor, 1-Boc-3-azetidinone.
The following diagram illustrates a representative synthetic workflow. The causality behind this approach is rooted in building complexity step-wise on the azetidine core. Starting with the ketone at C3 allows for the introduction of two distinct functional groups (amino and carboxyl) through well-understood chemical transformations.
Caption: A plausible synthetic pathway to the target compound.
This approach leverages the Strecker synthesis, a classic method for producing α-amino acids. The ketone is treated with cyanide and ammonia (or an ammonium salt) to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group under acidic conditions yields the desired α-amino acid product. This method efficiently installs both the amino and carboxylic acid functionalities at the C3 position in a single strategic sequence.
Core Applications in Drug Discovery
The primary value of 3-amino-1-Boc-azetidine-3-carboxylic acid lies in its role as a specialized building block for creating structurally defined molecules with improved drug-like properties.[1][7]
A Scaffold for Peptidomimetics and Constrained Peptides
Peptides are promising therapeutic agents, but their utility is often hampered by poor stability against proteolytic degradation and low membrane permeability.[1][4] Incorporating constrained non-natural amino acids like our title compound is a proven strategy to address these challenges.[8]
-
Enhanced Stability: The rigid azetidine backbone protects the adjacent peptide bonds from enzymatic cleavage, increasing the in-vivo half-life of the resulting peptide.[8]
-
Improved Potency: By locking the peptide backbone into a specific conformation, the molecule can be pre-organized to fit optimally into a target's binding site. This reduces the entropic cost of binding and can lead to a significant increase in affinity and potency.[3][5]
-
Modulation of Physicochemical Properties: The introduction of the azetidine ring alters key properties like lipophilicity and hydrogen bonding capacity, which can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
Role in Solid-Phase Peptide Synthesis (SPPS)
The compound is designed for seamless integration into standard peptide synthesis workflows, particularly Fmoc-based SPPS. The Boc group on the ring nitrogen is orthogonal to the Fmoc chemistry used for protecting the α-amino group of the peptide chain. This means the Boc group remains intact during the iterative steps of Fmoc deprotection (typically with piperidine) and coupling.[18][19]
The free primary amine at the C3 position is the reactive handle for coupling, while the carboxylic acid can be activated using standard coupling reagents like HATU or HBTU to be attached to the growing peptide chain.
Caption: Workflow for incorporating the azetidine unit in SPPS.
Experimental Protocols
The following protocols are representative methodologies. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrates and equipment.
Protocol 1: Representative Synthesis of 3-Amino-1-Boc-azetidine-3-carboxylic acid
This protocol is a conceptual adaptation based on the Strecker synthesis applied to 1-Boc-3-azetidinone.[20]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Boc-3-azetidinone (1.0 equiv.) in methanol.
-
Aminonitrile Formation: To the solution, add ammonium chloride (1.5 equiv.) followed by potassium cyanide (1.5 equiv.). Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Causality: This one-pot reaction combines the ketone with an ammonia source and a cyanide nucleophile to form the α-aminonitrile intermediate.
-
-
Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-aminonitrile.
-
Hydrolysis: Suspend the crude aminonitrile in 6 M hydrochloric acid. Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours until LC-MS analysis confirms the complete conversion of the nitrile to the carboxylic acid.
-
Causality: The harsh acidic conditions are necessary to hydrolyze the stable nitrile group to a carboxylic acid and subsequently hydrolyze the intermediate amide.
-
-
Purification: Cool the reaction mixture to room temperature and concentrate under vacuum. The resulting crude product is an HCl salt. Purify by recrystallization or ion-exchange chromatography to obtain the final zwitterionic product. Adjusting the pH to the isoelectric point will precipitate the pure amino acid.
Protocol 2: Incorporation into a Peptide via Automated Fmoc-SPPS
This protocol assumes the use of a standard automated peptide synthesizer.[21] The title compound must first be N-α-Fmoc protected to be used in this workflow.
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin, depending on whether a C-terminal acid or amide is desired. Swell the resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Perform the standard N-terminal Fmoc deprotection on the resin-bound peptide using a solution of 20% piperidine in DMF.[19][21]
-
Amino Acid Preparation: In a separate vial, prepare a solution of N-α-Fmoc-3-amino-1-Boc-azetidine-3-carboxylic acid (3-4 equiv.), a coupling agent such as HATU (3-4 equiv.), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-8 equiv.) in DMF. Allow this activation mixture to pre-activate for several minutes.
-
Causality: HATU is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester, which readily reacts with the free amine on the resin-bound peptide. DIPEA acts as a base to neutralize salts and facilitate the reaction.[21]
-
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Confirmation and Iteration: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary. If negative, proceed to the next cycle by returning to Step 2 for the deprotection of the newly added Fmoc group.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups (excluding the ring N-Boc group if desired) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIPS) and water.[21][22] The N-Boc group on the azetidine ring is acid-labile and will also be removed by standard TFA cleavage cocktails.[]
Conclusion
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a potent and versatile building block for modern medicinal chemistry. Its conformationally constrained azetidine core offers a reliable strategy for enhancing the stability, potency, and pharmacokinetic properties of peptide-based drug candidates. By providing a rigid scaffold that can be seamlessly integrated into established synthetic workflows like SPPS, it empowers researchers to rationally design and construct novel therapeutics with superior pharmacological profiles. As the demand for more sophisticated and effective drugs continues to grow, the application of such specialized chemical tools will remain a cornerstone of successful drug discovery and development programs.
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(Illustrative structure)
(Illustrative structure)
(Illustrative structure)